molecular formula C8H13N B6231784 1-isocyano-2-methylcyclohexane, Mixture of diastereomers CAS No. 446879-15-8

1-isocyano-2-methylcyclohexane, Mixture of diastereomers

Cat. No.: B6231784
CAS No.: 446879-15-8
M. Wt: 123.2
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Description

1-isocyano-2-methylcyclohexane, a mixture of diastereomers, is a chemical compound with the molecular formula C8H13N and a molecular weight of 123.2 g/mol . This compound is characterized by the presence of an isocyano group (-NC) attached to a cyclohexane ring substituted with a methyl group at the second position. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror image configurations.

Preparation Methods

The synthesis of 1-isocyano-2-methylcyclohexane typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2-methylcyclohexanone with an isocyanide reagent in the presence of a base. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-isocyano-2-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The isocyano group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols, forming urea or carbamate derivatives.

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-isocyano-2-methylcyclohexane is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Research into potential pharmaceutical applications, such as the development of novel drugs or therapeutic agents, often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-isocyano-2-methylcyclohexane involves its interaction with molecular targets such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-isocyano-2-methylcyclohexane can be compared with other similar compounds, such as:

    1-isocyano-2-ethylcyclohexane: Similar structure but with an ethyl group instead of a methyl group.

    1-isocyano-2-methylcyclopentane: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-isocyano-2-methylbenzene: Similar structure but with a benzene ring instead of a cyclohexane ring.

The uniqueness of 1-isocyano-2-methylcyclohexane lies in its specific stereochemistry and the presence of the isocyano group, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

446879-15-8

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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